(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C12H17NO4 and its molecular weight is 239.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
A study by Andreae et al. (1992) explored the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane, demonstrating complex reactions that result in the formation of various stabilized intermediates, highlighting the compound's reactivity and potential for creating novel chemical structures Andreae, S., Schmitz, E., Wulf, J., & Schulz, B. (1992). Similarly, El-Hashash et al. (2015) utilized a structurally related compound for synthesizing a series of heterocyclic compounds with expected antibacterial activities, emphasizing its utility in medicinal chemistry El-Hashash, M., Soliman, A. Y., Bakeer, H., Mohammed, F. K., & Hassan, Haitham (2015).
Antimicrobial and Antibacterial Activities
The synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid for potential antibacterial applications was detailed by El-Hashash et al. (2015), showcasing the compound's foundational role in developing new antimicrobial agents El-Hashash et al. (2015). Güzel et al. (2006) focused on the antimycobacterial activity of 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.4]non/[4.5]dec-4-yl)-2,2-diphenylacetamide derivatives, highlighting the therapeutic potential against tuberculosis Güzel, Ö., Ilhan, E., & Salman, A. (2006).
Supramolecular Structures and Properties
The study by Foces-Foces et al. (2005) on the crystal structures of two hydroxycarboxylic acid derivatives revealed that the conformation of hydroxymethyl groups significantly influences the dimensionality of supramolecular structures, suggesting applications in the design of molecular architectures Foces-Foces, C., Rodríguez, M. L., Febles, M., Pérez, C., & Martín, J. (2005).
Neuroprotective Agent Development
Drysdale et al. (2000) discussed the synthesis and structure-activity relationship of a series of compounds as inhibitors of kynurenine-3-hydroxylase, pinpointing their significance in developing neuroprotective agents for neurodegenerative diseases Drysdale, M., Hind, S., Jansen, M., & Reinhard, J. F. (2000).
Antioxidant Activity Analysis
Ardjani and Mekelleche (2016) employed quantum-chemistry descriptors and molecular docking to analyze the antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid derivatives, underscoring the methodological advancements in evaluating pharmacological properties Ardjani, A. T. E., & Mekelleche, S. (2016).
Eigenschaften
IUPAC Name |
(E)-4-[8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl]-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c14-7-9-6-13(8-12(9)4-1-5-12)10(15)2-3-11(16)17/h2-3,9,14H,1,4-8H2,(H,16,17)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXNSYCPIXNKLG-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CN(CC2CO)C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.